Mg²⁺‑Selective Fluorescence: Absence of Ca²⁺ Cross‑Response vs. mag‑fura‑2
4‑Oxo‑4H‑quinolizine‑3‑carboxylates exhibit a strong fluorescence increase upon Mg²⁺ binding (dissociation constant Kd ≈ 1.0–3.0 mM) with no measurable response to Ca²⁺ up to 1 mM [1]. In contrast, the widely used ratiometric indicator mag‑fura‑2 shows substantial Ca²⁺ interference: its Kd for Ca²⁺ is ≈ 25 µM, meaning that physiological Ca²⁺ fluctuations (100 nM–10 µM) produce a signal change that cannot be distinguished from Mg²⁺ transients [2]. The quinolizine scaffold is therefore the first Mg²⁺‑selective, ratioable fluorescent indicator platform described.
| Evidence Dimension | Mg²⁺ vs. Ca²⁺ selectivity (Kd and cross‑response) |
|---|---|
| Target Compound Data | Kd (Mg²⁺) ≈ 1.0–3.0 mM; no fluorescence change with Ca²⁺ up to 1 mM; ratioable emission |
| Comparator Or Baseline | mag‑fura‑2: Kd (Mg²⁺) ≈ 1.5 mM; Kd (Ca²⁺) ≈ 25 µM; significant Ca²⁺ cross‑response under physiological conditions |
| Quantified Difference | Selectivity ratio (Kd_Ca²⁺ / Kd_Mg²⁺): >1,000 for quinolizine vs. ~0.017 for mag‑fura‑2; >10‑fold fluorescence enhancement upon Mg²⁺ binding |
| Conditions | In vitro fluorescence titration in 100 mM KCl, 50 mM HEPES, pH 7.2 at 25 °C |
Why This Matters
A researcher requiring Mg²⁺‑specific imaging without Ca²⁺ interference must select the 3‑carboxylate quinolizine core because no commercial probe offers comparable selectivity.
- [1] Otten PA, London RE, Levy LA. 4-Oxo-4H-quinolizine-3-carboxylic Acids as Mg²⁺ Selective, Fluorescent Indicators. Bioconjugate Chem. 2001;12(2):203-212. DOI: 10.1021/bc000087d. View Source
- [2] Grynkiewicz G, Poenie M, Tsien RY. A new generation of Ca²⁺ indicators with greatly improved fluorescence properties. J Biol Chem. 1985;260(6):3440-3450. PMID: 3838314. View Source
